Home > Products > Screening Compounds P121319 > Diethylcarbamazine citrate
Diethylcarbamazine citrate - 1642-54-1

Diethylcarbamazine citrate

Catalog Number: EVT-264632
CAS Number: 1642-54-1
Molecular Formula: C16H29N3O8
Molecular Weight: 391.42 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Diethylcarbamazine citrate is a crystalline solid, scored white tablets. Used against filariasis in man and animals. (EPA, 1998)
Diethylcarbamazine citrate is a piperazinecarboxamide.
An anthelmintic used primarily as the citrate in the treatment of filariasis, particularly infestations with Wucheria bancrofti or Loa loa.
Overview

Diethylcarbamazine citrate is a synthetic organic compound primarily used as an anthelmintic agent in the treatment of filarial infections, including lymphatic filariasis, tropical pulmonary eosinophilia, and loiasis. The compound is derived from diethylcarbamazine, which is modified with citric acid to enhance its solubility and bioavailability. Diethylcarbamazine citrate operates by sensitizing parasites to phagocytosis, making it effective against specific parasitic infections.

Source

Diethylcarbamazine citrate is synthesized from diethylcarbamazine, a compound first introduced in the 1940s for its anthelmintic properties. The citrate form allows for improved solubility in aqueous solutions, facilitating its use in various formulations. It is commonly available in pharmaceutical preparations and can be found in medicated salts used in tropical regions where filarial diseases are prevalent.

Classification
  • Chemical Class: Synthetic organic compound
  • Drug Type: Anthelmintic
  • CAS Number: 1642-54-2
  • Molecular Formula: C₁₆H₂₉N₃O₈
  • Molecular Weight: 391.42 g/mol
Synthesis Analysis

Diethylcarbamazine citrate can be synthesized through the reaction of diethylcarbamazine with citric acid. The synthesis typically involves the following steps:

  1. Reaction Setup: A solution of diethylcarbamazine is prepared in an appropriate solvent.
  2. Addition of Citric Acid: Citric acid is added to the solution under controlled temperature conditions to facilitate the formation of the citrate salt.
  3. Crystallization: The resulting solution is cooled to promote crystallization of diethylcarbamazine citrate.
  4. Purification: The crystals are filtered and washed to remove impurities, followed by drying to obtain the final product.

Technical details regarding the synthesis may vary based on specific laboratory protocols and desired purity levels.

Molecular Structure Analysis

The molecular structure of diethylcarbamazine citrate consists of a piperazine ring connected to a diethylamide group and a citrate moiety. Key structural features include:

  • Piperazine Ring: Provides a basic nitrogen center that contributes to the drug's activity.
  • Citrate Group: Enhances solubility and stability in physiological conditions.

Structural Data

  • Melting Point: Approximately 140 °C
  • Nuclear Magnetic Resonance (NMR) Data:
    • Chemical shifts indicative of piperazine protons and citrate protons have been observed, confirming the structure.
Chemical Reactions Analysis

Diethylcarbamazine citrate undergoes several chemical reactions relevant to its analysis and application:

  1. Titrimetric Assays: Common methods involve back titration with strong acids or bases to quantify the concentration of diethylcarbamazine citrate in formulations.
  2. Spectrophotometric Methods: These methods utilize the characteristic absorbance of iodine complexes formed during titration processes for quantitative analysis.

Technical Details

  • The titrimetric method often employs potassium iodate and potassium iodide as reagents, leveraging their reaction with diethylcarbamazine citrate to produce measurable iodine concentrations.
Mechanism of Action

The mechanism by which diethylcarbamazine citrate exerts its therapeutic effects involves several biochemical pathways:

  1. Sensitization of Microfilariae: Diethylcarbamazine citrate sensitizes microfilariae (the larval stage of filarial parasites) to phagocytosis by immune cells.
  2. Nitric Oxide Pathway: Research indicates that inducible nitric oxide synthase plays a significant role in mediating the drug's effects against Brugia malayi microfilariae.
  3. Arachidonic Acid Metabolism: The drug's action also involves modulation of cyclooxygenase pathways, influencing inflammatory responses associated with parasitic infections.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as crystalline solids.
  • Solubility: Highly soluble in water due to the presence of citric acid.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with strong acids or bases during analytical procedures.
Applications

Diethylcarbamazine citrate has several important scientific uses:

  1. Anthelmintic Treatment: Primarily used for treating filarial infections, it is effective against Wuchereria bancrofti and Loa loa.
  2. Research Applications: Utilized in studies investigating immune responses to parasitic infections and assessing treatment efficacy.
  3. Quality Control in Pharmaceuticals: Analytical methods for quantifying diethylcarbamazine citrate ensure proper dosing in medicated formulations, particularly in regions where these diseases are endemic.
Historical Development and Evolution of Diethylcarbamazine Citrate in Anthelmintic Research

Discovery and Early Pharmacological Characterization

Diethylcarbamazine citrate (DEC), chemically designated as N,N-diethyl-4-methyl-1-piperazinecarboxamide citrate, emerged from pioneering pharmaceutical research in the late 1940s. Synthesized through the acylation of 1-methylpiperazine with diethylcarbamoyl chloride, DEC represented a structural departure from earlier anthelmintics due to its absence of toxic metallic elements [10]. Early pharmacological studies in 1947 revealed its unprecedented efficacy against filarial parasites, particularly Wuchereria bancrofti and Loa loa, leading to its commercialization under trade names such as Hetrazan (Lederle Laboratories) and Banocide (GlaxoSmithKline) by the 1950s [6] [10]. Initial clinical observations established DEC as the first broad-spectrum filaricide, with unique activity against both microfilariae (larval stages) and adult worms—a dual action that distinguished it from contemporary therapies [1].

Table 1: Key Milestones in DEC’s Early Development

YearMilestoneSignificance
1947Initial synthesisFirst non-metallic organic anthelmintic with specific filaricidal properties
1949Patent acquisition (US 2,467,893)Established scalable synthesis methods
1950sBrand formulations (Hetrazan®, Banocide®)Global accessibility for filariasis control
1960sRecognition of microfilaricidal kineticsFoundation for mass drug administration strategies

Role in the Global Fight Against Neglected Tropical Diseases (NTDs)

DEC became a cornerstone of the World Health Organization’s (WHO) neglected tropical disease (NTD) elimination programs, particularly for lymphatic filariasis (LF). Its integration into preventive chemotherapy regimens transformed disease landscapes across endemic regions. The drug’s impact is quantifiable through the Global Programme to Eliminate Lymphatic Filariasis (GPELF), established in 2000, which leveraged DEC-albendazole or DEC-ivermectin combinations in mass drug administration (MDA) campaigns [1] [5]. By 2018, these efforts achieved a 74% reduction in LF prevalence, with 17 countries eliminating LF as a public health problem [7]. Pharmaceutical manufacturers, including GlaxoSmithKline and Eisai, donated over 280 million DEC tablets between 2019–2021 through programs like Ascend West and Central Africa, amplifying treatment reach in resource-limited settings [2]. This donation framework, valued at over £600 million, demonstrated a unique public-private partnership model where every £1 of aid secured £11.4 worth of drugs [2] [5]. DEC’s inclusion in WHO’s joint application system streamlined procurement and distribution, enabling efficient management of donated medicines across 81 endemic countries [5].

Table 2: DEC’s Impact in NTD Elimination Programs (2000–2020)

Program MetricDataPublic Health Impact
Countries achieving LF elimination17Discontinuation of MDA requirements
Treatments delivered (Ascend program)282 millionCoverage for 117 million people
Reduction in LF disability-adjusted life years (DALYs)>40%Economic productivity preservation
Pharmaceutical donations (annual average)100+ million tabletsCost reduction for endemic health systems

Transition from Empirical Use to Mechanism-Driven Research Paradigms

Despite DEC’s empirical success, its mechanism of action remained enigmatic for decades, hindering targeted therapeutic improvements. Early hypotheses centered on nonspecific neuromuscular paralysis of worms, but contemporary research revealed sophisticated immunopharmacological interactions. DEC is now recognized to:

  • Sensitize microfilariae to host immune attack by altering parasite surface membranes, enhancing phagocytosis by neutrophils and macrophages [1]
  • Modulate arachidonic acid metabolism by inhibiting 5-lipoxygenase and cyclooxygenase-1 (COX-1) pathways, disrupting microfilarial survival in hosts [3] [10]
  • Target chemosensory pathways in filarial worms, as evidenced by genetic studies showing DEC’s agonism of transient receptor potential (TRP) channels like OSM-9 and cyclic nucleotide-gated (CNG) channels such as TAX-4, impairing host-finding behaviors [8]

This mechanistic understanding emerged from comparative genomics of Brugia malayi revealing compact, lineage-specific chemoreceptor complements (e.g., srx, srab families) that co-evolved with DEC sensitivity [8]. Furthermore, Caenorhabditis elegans models demonstrated DEC’s dose-dependent disruption of developmental pathways, with EC10 values varying across genetically diverse strains—evidence of population-level susceptibility differences [4]. These insights catalyzed the strategic development of triple-drug therapy (IDA: ivermectin-DEC-albendazole), which achieves >90% microfilarial clearance after a single dose by exploiting synergistic mechanisms [1] [7]. The elucidation of DEC’s molecular targets now informs resistance monitoring and next-generation anthelmintic design.

Table 3: Key Mechanistic Research Advancements in DEC Pharmacology

Research BreakthroughExperimental ModelImplication
Inhibition of 5-lipoxygenase/COX-1Brugia malayi microfilariaeValidation of inflammatory pathway modulation
OSM-9/TAX-4 channel activationC. elegans chemotaxis assaysExplanation of host-directed migration defects
Chemoreceptor family diversification (srx, srab)Pan-nematode genomic analysisUnderstanding species-specific drug sensitivity
IDA combination therapy efficacyClinical field trialsMicrofilaricidal synergy enabling single-dose regimens

Properties

CAS Number

1642-54-1

Product Name

Diethylcarbamazine citrate

IUPAC Name

N,N-diethyl-4-methylpiperazine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C16H29N3O8

Molecular Weight

391.42 g/mol

InChI

InChI=1S/C10H21N3O.C6H8O7/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-9H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

PGNKBEARDDELNB-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)N1CCN(CC1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Solubility

75% in water @ 20 °C
Freely sol in hot alcohol
Sparingly sol in cold alcohol
Practically insoluble in acetone, benzene, chloroform and ethe

Synonyms

Carbamazine
Citrate, Diethylcarbamazine
Diethylcarbamazine
Diethylcarbamazine Citrate
Diethylcarbamazine Citrate (1:1)
Diethylcarbamazine Citrate (1:2)
Diethylcarbamazine L-Tartrate (1:1)
Diethylcarbamazine Maleate
Diethylcarbamazine Monohydrochloride
Diethylcarbamazine Phosphate (1:1)
Hetrazan
Loxuran
Maleate, Diethylcarbamazine
Monohydrochloride, Diethylcarbamazine
Notezine

Canonical SMILES

CCN(CC)C(=O)N1CCN(CC1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.